molecular formula C14H10ClF3O B6384421 MFCD18316325 CAS No. 1261978-65-7

MFCD18316325

Cat. No.: B6384421
CAS No.: 1261978-65-7
M. Wt: 286.67 g/mol
InChI Key: ZNXMTUXWQNZROD-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol . This compound has the molecular formula C14H10ClF3O and a molecular weight of 286.6768 g/mol . It is a phenolic compound characterized by the presence of a trifluoromethyl group and a chloromethylphenyl group attached to the phenol ring.

Preparation Methods

The synthesis of 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol involves several steps. One common synthetic route includes the reaction of 3-chloro-2-methylphenylboronic acid with 3-trifluoromethylphenol in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl or chloromethyl groups can be replaced by other substituents. .

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol can be compared with other phenolic compounds that have similar structures but different substituents. For example:

These comparisons highlight the unique properties of 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol, particularly its trifluoromethyl group, which contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O/c1-8-12(3-2-4-13(8)15)9-5-10(14(16,17)18)7-11(19)6-9/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMTUXWQNZROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686628
Record name 3'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-65-7
Record name 3'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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